molecular formula C7H7NO2 B131005 5-Hydroxy-4-methylpicolinaldehyde CAS No. 143509-41-5

5-Hydroxy-4-methylpicolinaldehyde

Cat. No. B131005
M. Wt: 137.14 g/mol
InChI Key: GBYFQKQQPNKGBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-4-methylpicolinaldehyde (HMP) is a heterocyclic compound that belongs to the family of picolinaldehydes. It is an important intermediate in the synthesis of various bioactive compounds. HMP has been extensively studied for its potential applications in the field of medicinal chemistry, as it exhibits a wide range of biological activities.

Mechanism Of Action

The mechanism of action of 5-Hydroxy-4-methylpicolinaldehyde is not fully understood. However, it is believed to exert its biological effects through the modulation of various cellular signaling pathways. 5-Hydroxy-4-methylpicolinaldehyde has been shown to activate the Nrf2/ARE pathway, which plays a critical role in the regulation of oxidative stress and inflammation. 5-Hydroxy-4-methylpicolinaldehyde has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses.

Biochemical And Physiological Effects

5-Hydroxy-4-methylpicolinaldehyde has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to possess potent antioxidant activity, which helps to protect cells from oxidative damage. 5-Hydroxy-4-methylpicolinaldehyde has also been shown to exhibit anti-inflammatory activity, which helps to reduce inflammation in various tissues. Additionally, 5-Hydroxy-4-methylpicolinaldehyde has been shown to exhibit antitumor activity, which makes it a potential candidate for the development of anticancer drugs.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5-Hydroxy-4-methylpicolinaldehyde in lab experiments is its ease of synthesis. 5-Hydroxy-4-methylpicolinaldehyde can be synthesized using relatively simple chemical reactions, which makes it a cost-effective option for researchers. Additionally, 5-Hydroxy-4-methylpicolinaldehyde exhibits a wide range of biological activities, which makes it a versatile compound that can be used in a variety of research applications. However, one of the limitations of using 5-Hydroxy-4-methylpicolinaldehyde in lab experiments is its potential toxicity. 5-Hydroxy-4-methylpicolinaldehyde has been shown to exhibit cytotoxicity in certain cell lines, which may limit its use in certain research applications.

Future Directions

There are several future directions for the research and development of 5-Hydroxy-4-methylpicolinaldehyde. One area of interest is the development of 5-Hydroxy-4-methylpicolinaldehyde-based fluorescent probes for the detection of metal ions in biological systems. Another area of interest is the development of 5-Hydroxy-4-methylpicolinaldehyde-based drugs for the treatment of various diseases, including cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 5-Hydroxy-4-methylpicolinaldehyde and its potential toxicity in various cell lines.

Synthesis Methods

5-Hydroxy-4-methylpicolinaldehyde can be synthesized from 2,6-dimethylpyridine-3,5-dicarboxylic acid via a series of chemical reactions. The first step involves the conversion of 2,6-dimethylpyridine-3,5-dicarboxylic acid to 2,6-dimethylpyridine-3,5-dicarboxylate. This is followed by the reduction of the ester group to an aldehyde using sodium borohydride. Finally, the aldehyde group is hydroxylated using potassium permanganate to produce 5-Hydroxy-4-methylpicolinaldehyde.

Scientific Research Applications

5-Hydroxy-4-methylpicolinaldehyde has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antitumor properties. 5-Hydroxy-4-methylpicolinaldehyde has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

CAS RN

143509-41-5

Product Name

5-Hydroxy-4-methylpicolinaldehyde

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

5-hydroxy-4-methylpyridine-2-carbaldehyde

InChI

InChI=1S/C7H7NO2/c1-5-2-6(4-9)8-3-7(5)10/h2-4,10H,1H3

InChI Key

GBYFQKQQPNKGBU-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1O)C=O

Canonical SMILES

CC1=CC(=NC=C1O)C=O

synonyms

2-Pyridinecarboxaldehyde,5-hydroxy-4-methyl-(9CI)

Origin of Product

United States

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